molecular formula C19H16N4O5S B3313523 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide CAS No. 946376-39-2

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B3313523
CAS No.: 946376-39-2
M. Wt: 412.4 g/mol
InChI Key: IZIHSSHUNWZSOG-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of phenylpyridazines. This compound is characterized by the presence of a pyridazine ring substituted with a methanesulfonyl group and a phenyl ring, which is further substituted with a methyl and nitro group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride.

    Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring substituted with a methyl and nitro group through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group on the phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide can be compared with other similar compounds, such as:

    Pyridazine Derivatives: These compounds share the pyridazine ring structure and may have similar biological activities.

    Phenylpyridazines: These compounds contain a phenyl ring substituted with a pyridazine ring and may have similar chemical properties.

    Methanesulfonyl Substituted Compounds: These compounds contain a methanesulfonyl group and may have similar reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-12-10-14(6-8-17(12)23(25)26)19(24)20-15-5-3-4-13(11-15)16-7-9-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIHSSHUNWZSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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